4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261896-07-4
VCID: VC0163531
InChI: InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)14(16,17)18)8-4-6-9(7-5-8)13(19)20/h1-7H,(H,19,20)
SMILES: C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)C(=O)O
Molecular Formula: C14H8F4O2
Molecular Weight: 284.21

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid

CAS No.: 1261896-07-4

Cat. No.: VC0163531

Molecular Formula: C14H8F4O2

Molecular Weight: 284.21

* For research use only. Not for human or veterinary use.

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid - 1261896-07-4

Specification

CAS No. 1261896-07-4
Molecular Formula C14H8F4O2
Molecular Weight 284.21
IUPAC Name 4-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)14(16,17)18)8-4-6-9(7-5-8)13(19)20/h1-7H,(H,19,20)
Standard InChI Key HLIZWXQYNCUVNP-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=C(C=C2)C(=O)O

Introduction

Chemical Structure and Fundamental Properties

4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid features a biphenyl core structure with a carboxylic acid group at the para position of one phenyl ring and a 2-fluoro-3-trifluoromethyl substitution pattern on the second phenyl ring. This unique arrangement of functional groups contributes to its distinct chemical behavior and potential applications.

Structural Composition

The molecular structure consists of two connected phenyl rings (a biphenyl system) with the following key functional groups:

  • A carboxylic acid (-COOH) group at the para position (4-position) of one phenyl ring

  • A fluoro group at the ortho position (2-position) of the second phenyl ring

  • A trifluoromethyl (-CF₃) group at the meta position (3-position) of the second phenyl ring

Basic Physicochemical Properties

Based on analysis of similar fluorinated biphenyl carboxylic acids, the following properties can be estimated:

PropertyValueNotes
Molecular FormulaC₁₄H₈F₄O₂Corresponds to biphenyl structure with specified functional groups
Molecular WeightApproximately 284.21 g/molCalculated based on atomic composition
Physical StateSolid at room temperatureTypical for benzoic acid derivatives
XLogP3~4.1-4.7Indicating moderate lipophilicity
Hydrogen Bond Donors1From carboxylic acid group
Hydrogen Bond Acceptors6From F atoms, CF₃ group, and carboxylic acid
Rotatable Bonds2Based on structural analysis

Synthesis Methods and Preparation

Suzuki-Miyaura Cross-Coupling

A probable synthetic route involves Suzuki-Miyaura cross-coupling between 4-carboxyphenylboronic acid and 2-fluoro-3-trifluoromethylphenyl halide (typically bromide or iodide). This palladium-catalyzed reaction allows for the formation of the biphenyl backbone under relatively mild conditions.

Direct Carbonylation

Another potential method involves the carbonylation of 4-(2-fluoro-3-trifluoromethylphenyl)aryl halides using carbon monoxide under pressure, in the presence of a palladium catalyst and a base.

Purification Methods

Purification methods likely include:

  • Recrystallization from appropriate solvents

  • Column chromatography using silica gel

  • Preparative HPLC for high-purity requirements

Chemical Reactivity and Transformations

Carboxylic Acid Functional Group Reactions

Like other benzoic acid derivatives, 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid can participate in reactions typical of carboxylic acids:

Esterification

The compound can undergo esterification reactions with alcohols under acidic conditions or through activation methods to form the corresponding esters.

Amidation

Reaction with amines (after activation of the carboxylic acid) can lead to the formation of amide derivatives, which are important in pharmaceutical synthesis.

Reduction

Reduction of the carboxylic acid group using appropriate reducing agents such as lithium aluminum hydride can yield the corresponding primary alcohol derivative.

Influence of Fluorine Substituents

The presence of the fluoro group and trifluoromethyl group significantly influences the reactivity of the compound:

Electronic Effects

The fluorine substituents create an electron-withdrawing effect that increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The trifluoromethyl group imparts strong electron-withdrawing properties that affect the electron distribution across the molecule .

Steric Effects

The ortho-positioned fluoro group and meta-positioned trifluoromethyl group create a specific steric environment that can influence reaction pathways and binding interactions in biological systems.

Physical Properties and Characterization

NMR Spectroscopy

The ¹H NMR spectrum would likely show characteristic patterns:

  • Aromatic protons from both phenyl rings appearing between 7.0-8.5 ppm

  • The carboxylic acid proton typically appearing as a broad singlet around 12-13 ppm

  • Complex splitting patterns due to fluorine coupling effects

The ¹⁹F NMR would display distinct signals for the single fluorine atom and the trifluoromethyl group, with the latter typically appearing as a singlet.

IR Spectroscopy

Characteristic IR absorptions would include:

  • Carboxylic acid O-H stretch (broad) around 3000-2500 cm⁻¹

  • C=O stretch around 1680-1700 cm⁻¹

  • C-F stretching vibrations around 1000-1400 cm⁻¹

Solubility Profile

Based on its structural features, 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid is expected to have the following solubility characteristics:

  • Poor solubility in water due to its hydrophobic biphenyl core

  • Good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone

  • Moderate solubility in alcohols such as methanol and ethanol

  • Enhanced solubility in basic aqueous solutions due to carboxylate formation

Comparison with Structural Analogs

Comparative Analysis

The following table compares 4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid with structurally similar compounds:

CompoundMolecular Weight (g/mol)XLogP3H-Bond DonorsH-Bond AcceptorsKey Structural Differences
4-(2-Fluoro-3-trifluoromethylphenyl)benzoic acid~284.21~4.1-4.316Reference compound
3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid284.204.116Carboxylic acid at meta position of first phenyl ring
2-Fluoro-4-(2-fluoro-3-trifluoromethylphenyl)benzoic acid302.204.217Additional fluoro group on first phenyl ring
4-Chloro-2-(2-fluoro-3-trifluoromethylphenyl)benzoic acid318.654.716Contains chloro instead of fluoro group

Structure-Property Relationships

The position and nature of substituents significantly impact the properties of these compounds:

Lipophilicity

The XLogP3 values for these compounds generally range from 4.1 to 4.7, indicating moderate to high lipophilicity. The addition of chloro substituents tends to increase lipophilicity, while additional fluoro groups have a more modest effect .

Acidity

The electron-withdrawing nature of fluorine substituents increases the acidity of the carboxylic acid group. The positioning of these substituents relative to the carboxylic acid group influences the degree of this effect.

Research Directions and Future Perspectives

Structure-Activity Relationship Studies

Investigation of how the specific fluorination pattern affects biological activity when incorporated into drug candidates.

Materials Science Investigations

Exploration of the compound's potential in developing new materials with unique properties, particularly in fields requiring specific electronic or optical characteristics.

Synthetic Methodology Development

Development of more efficient and environmentally friendly methods for synthesizing this and related fluorinated compounds.

Emerging Applications

The unique properties conferred by the specific fluorination pattern suggest potential applications in:

  • Photovoltaic materials

  • Sensors and probes

  • Catalysis and coordination chemistry

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